molecular formula C11H8ClNO2S B3430499 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 842137-56-8

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No. B3430499
CAS RN: 842137-56-8
M. Wt: 253.71 g/mol
InChI Key: MTFQTWYTXNKGAU-UHFFFAOYSA-N
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Description

“4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H8ClNO2S and a molecular weight of 253.70 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.70 and a molecular formula of C11H8ClNO2S .

Scientific Research Applications

Synthesis and Structural Properties

The reaction of chloral with substituted anilines, leading to the formation of various compounds including 2,2,2-trichloroethylidene anilines, has been studied to understand the conformation and behavior of these compounds under different conditions. This research contributes to the broader understanding of reactions involving chloral and amines, highlighting the synthesis and structural properties of related compounds. The study provides insights into the conformation of the products through high-resolution magnetic resonance spectra and computational calculations (Issac & Tierney, 1996).

Degradation Studies

The degradation processes of nitisinone (NTBC) and its by-products were explored using LC-MS/MS to understand the stability and degradation pathways of NTBC in various conditions. This research is significant for both environmental and pharmacological perspectives, providing a detailed analysis of NTBC stability and identifying major degradation products (Barchańska et al., 2019).

Potential Drug Development

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was identified as a potential alternative to acetylsalicylic acid (ASA), given its preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This compound shows promise for new drug development, offering an alternative with potentially fewer side effects compared to ASA (Tjahjono et al., 2022).

Synthesis Methods for Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents demonstrates the synthetic utility of these methods in creating compounds with potential biological applications. This review highlights various methods developed for synthesizing these heterocyclic compounds and discusses their biological relevance (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities highlight the potential of these compounds as therapeutic agents. This research suggests the benzofused thiazole derivatives as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-5-9-6-16-10(13-9)7-1-3-8(4-2-7)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFQTWYTXNKGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255634
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842137-56-8
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842137-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

An aqueous solution of HCl (6N, 200 mL) was added to methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (20.0 g, 0.075 mol) and refluxed overnight. The reaction mixture was allowed to cool to ambient temperatures and the solid was filtered and then dried in vacuo at 40° C. to give the title compound (15.0 g, 75%).
Quantity
20 g
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reactant
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200 mL
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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